molecular formula C4H8<br>C4H8<br>CH2=C(CH3)2 B7769684 Isobutylene CAS No. 42278-27-3

Isobutylene

Cat. No.: B7769684
CAS No.: 42278-27-3
M. Wt: 56.11 g/mol
InChI Key: VQTUBCCKSQIDNK-UHFFFAOYSA-N
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Description

Isobutylene, also known as 2-methylpropene, is a hydrocarbon with the chemical formula (CH₃)₂C=CH₂. It is a four-carbon branched alkene (olefin) and one of the four isomers of butylene. This compound is a colorless, flammable gas that is of considerable industrial value .

Synthetic Routes and Reaction Conditions:

    Dehydration of Tertiary Butyl Alcohol (TBA): This method involves heating tertiary butyl alcohol containing water to 90°C through a preheater, introducing it into a dehydration reactor filled with resin, and starting a dehydration reaction.

    Catalytic Dehydrogenation of Isobutane:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Isobutylene, also known as 2-methylpropene, is a four-carbon branched alkene . It primarily targets chemical reactions in industrial processes, serving as a crucial intermediate in the production of a variety of products .

Mode of Action

This compound interacts with its targets through various chemical reactions. For instance, it can be alkylated with butane to produce isooctane or dimerized to dithis compound (DIB) and then hydrogenated to make isooctane . It can also undergo cationic polymerization, a process that involves the formation of a cationic intermediate . This process is facilitated by the stability of the cation formed upon protonation of this compound .

Biochemical Pathways

This compound is involved in several biochemical pathways. It can be produced via the methylerythritol-phosphate (MEP) pathway and mevalonate (MVA) pathway, both of which produce isoprenoid precursors of dimethylallyl diphosphate (DMAPP) and isopentenyl pyrophosphate (IPP) . Furthermore, it can be synthesized by cationic polymerization in ionic liquids .

Pharmacokinetics

This is due to the shielding of the polar backbone of the amides, which enhances their ability to cross biological membranes .

Result of Action

The result of this compound’s action is the production of various industrially significant compounds. For example, the polymerization of this compound produces butyl rubber (polythis compound or PIB) . Additionally, antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are produced by Friedel-Crafts alkylation of phenols with this compound .

Action Environment

This compound is a colorless flammable gas that is heavier than air . It can form explosive mixtures with air and may travel along the ground or accumulate in spaces with low ceiling height, potentially reducing oxygen levels . Heating to decomposition may release carbon oxides and other potentially toxic gases . These environmental factors can influence the action, efficacy, and stability of this compound in industrial processes.

Comparison with Similar Compounds

Isobutylene is one of the four isomers of butylene. The other isomers include:

Uniqueness of this compound:

Properties

IUPAC Name

2-methylprop-1-ene
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InChI

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3
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InChI Key

VQTUBCCKSQIDNK-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C
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Molecular Formula

C4H8, Array
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Related CAS

18923-87-0, 15220-85-6, 9003-27-4, 7756-94-7, 42278-27-3, 9003-27-4 (Parent)
Record name 1-Propene, 2-methyl-, dimer
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DSSTOX Substance ID

DTXSID9020748
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Molecular Weight

56.11 g/mol
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Physical Description

Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline., Colorless liquid or gas with odor of coal gas; [Hawley] Compressed gas with an unpleasant odor; [MSDSonline] Boiling point = -6.9 deg C; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
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Boiling Point

19.6 °F at 760 mmHg (NTP, 1992), -7.0 °C, -6.9 °C
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Flash Point

-105 °F (NTP, 1992), -76 °C, -80 °C (-112 °F) - closed cup, -105 °F (-76 °C), -76.1 °C c.c.
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Solubility

Insoluble (NTP, 1992), In water, 263 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, sulfuric acid, Soluble in organic solvents, Solubility in water, g/100ml at 20 °C: 0.03
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Density

0.59 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.589 g/cu cm at 25 °C (p >1 atm), Density: 0.6 at 20 °C, Relative density (water = 1): 0.59
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Vapor Density

1.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.94 (Air = 1), Relative vapor density (air = 1): 1.94
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Vapor Pressure

1 mmHg at -157.2 °F ; 5 mmHg at -141.7 °F (NTP, 1992), 2,308 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 257
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Color/Form

Colorless gas, Colorless volatile liquid or easily liquefied gas

CAS No.

115-11-7, 68037-14-9
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Melting Point

-220.5 °F (NTP, 1992), -140.7 °C, -140.3 °C
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Synthesis routes and methods I

Procedure details

In another aspect, the invention comprises a process for the recovery of methacrylic acid and acetic acid produced by the oxidation of isobutylene or tertiary butyl alcohol into methacrolein, followed by the recovery of methacrolein, and thereafter oxidation of the methacrolein to form methacrylic acid. The methacrylic acid and acetic acid are recovered by cooling and condensing the effluent from the second oxidation (of methacrolein) and then passing the condensed effluent directly, and without preliminary extraction, into an azeotropic distillation carried out in the presence of a solvent, preferably methyl n-propyl ketone. Substantially dry crude methacrylic acid is withdrawn as a bottoms product from the azeotropic distillation, along with impurities and acetic acid. Separation and recovery of methacrylic acid and acetic acid may be carried out in conventional distillation facilities.
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Synthesis routes and methods II

Procedure details

The apparatus as shown in FIG. 2 was employed in this Example. Reactor I employed had a 120 ml reaction zone and two separation zones, one at the upper portion of the reaction zone and the other at the lower portion of the reaction zone and the reaction zone was divided into 7 compartments and each compartment was stirred with a flat stirring paddle. The same so-called spent B-B fraction as in Example 3 was fed at a rate of 50 ml per hour to the lowest compartment of reactor I through line 1 and at the same time a recycling liquid containing water and 12-tungstophosphoric acid having an atomic ratio of P to W of 1 to 12 in a weight ratio of 1 to 2 coming from distillation column II through line 2 was fed at a rate of 442 g per hour to the highest compartment of reactor I. In reactor I the so-called spent B-B fraction and the mixture of the recycling liquid and the additional water was countercurrently contacted with each other at 70° C. and 10 atms. The remaining hydrocarbon mixture was collected from the upper separation zone of reactor I through line 5 while an aqueous solution containing tert-butanol formed and the 12-tungstophosphoric acid was transferred from the lower separation zone of reactor I through line 4 to distillation column II. Then, the tert-butanol formed was collected by distillation from the top of distillation column II through line 6 and an aqueous solution containing the 12 -tungstophosphoric acid was recycled from the bottom of distillation column II through line 2 to the highest compartment of reactor I together with additional water through line 3 in an amount corresponding to the amount reduced in the reaction and escaped from the reaction system. The conversion of isobutylene was 95.4% and the amount of isobutylene polymers such as diisobutylene formed was at most 1,000 ppm based on the weight of tert-butanol produced and the selectivity of isobutylene to tert-butanol was quantitative.
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[Compound]
Name
12-tungstophosphoric acid
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Synthesis routes and methods III

Procedure details

Into a 300 ml pressure-resistant glass autoclave were charged 10 g of isobutylene, 10 g of 1-butene, 50 g of sulfuric acid and 50 g of water, and the mixture was stirred at 60° C. at a pressure of 8.5 atms for one hour. As a result, isobutylene was hydrated to form tert-butanol with the conversion of 90% and the selectivity to tert-butanol of 92%. At the same time, diisobutylene and the trimer of isobutylene were produced at a yield of 2% and 6%, respectively, and 1-butene was hydrated to form sec-butanol at a yield of 4%.
[Compound]
Name
pressure-resistant glass
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
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Synthesis routes and methods IV

Procedure details

An apparatus for the production of (meth)acrylic acid which is preferred according to the invention comprises the (meth)acrylic acid reactor and a quench absorber during the synthesis of (meth)acrylic acid by catalytic gaseous phase reaction of C4 starting compounds with oxygen. (Meth)acrylic acid may be obtained particularly preferably by catalytic gaseous phase oxidation of isobutene, isobutane, tert.-butanol, iso-butyraldehyde, methacrolein or meth-tert.-butylether. Further details on the production of (meth)acrylic acid are disclosed in EP 0 092 097 B1, EP 0 058 927 and EP 0 608 838.
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[Compound]
Name
(meth)acrylic acid
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[Compound]
Name
(meth)acrylic acid
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[Compound]
Name
(meth)acrylic acid
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[Compound]
Name
C4
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Synthesis routes and methods V

Procedure details

The alkylation process results in the substitution of an alkyl group for a hydrogen atom in the sulfur-containing starting material and causes a corresponding increase in molecular weight over that of the starting material. The higher molecular weight of such an alkylation product is reflected by a higher boiling point relative to that of the starting material. For example, the conversion of thiophene to 2-t-butylthiophene by alkylation with 2-methylpropene results in the conversion of thiophene, which has a boiling point of 84° C., to a product which has a boiling point of 164° C. and can be easily removed from lower boiling material in the feedstock by fractional distillation. Conversion of thiophene to di-t-butylthiophene by dialkylation with 2-methylpropene results in a product which has an even higher boiling point of about 224° C. Alkylation with alkyl groups that add a large rather than a small number of carbon atoms is preferred since the products will have higher molecular weights and, accordingly, will usually have higher boiling points than products which are obtained through alkylation with the smaller alkyl groups.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Isobutylene
Reactant of Route 2
Isobutylene
Reactant of Route 3
Isobutylene
Reactant of Route 4
Isobutylene
Reactant of Route 5
Isobutylene
Reactant of Route 6
Isobutylene

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